2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane
Overview
Description
2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is an organic compound that belongs to the class of epoxides. It is known for its unique chemical structure, which consists of two oxirane rings connected by a methylethylene bridge. This compound is widely used in various fields, including polymer synthesis, organic chemistry, and industrial applications .
Scientific Research Applications
2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research has shown promising results in the use of this compound for the treatment of cancer and bacterial infections.
Industry: It is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods
In industrial settings, the production of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane rings into alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives. These products have significant applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of 2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane involves the interaction of its oxirane rings with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but differs in the nature of the connecting bridge.
Diglycidyl ether of bisphenol A: Another related compound with similar applications in polymer chemistry and industrial processes.
Uniqueness
2,2’-((1-Methylethylene)bis(oxymethylene))bisoxirane is unique due to its specific methylethylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
2-[1-(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(11-4-9-6-13-9)2-10-3-8-5-12-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPLHDGYGLENEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1CO1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30401-87-7 | |
Record name | Propylene glycol diglycidyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30401-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80936434 | |
Record name | 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Oxirane, 2,2'-((1-methyl-1,2-ethanediyl)bis(oxymethylene))bis-, homopolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13638 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16096-30-3 | |
Record name | 2,2′-[(1-Methyl-1,2-ethanediyl)bis(oxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16096-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((1-Methylethylene)bis(oxymethylene))bisoxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[Propane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1-methylethylene)bis(oxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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